
21-Methoxy Triamcinolone acetonide-d3
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Overview
Description
21-Methoxy Triamcinolone acetonide-d3: is a deuterated form of 21-Methoxy Triamcinolone acetonide. It is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The compound is characterized by the presence of a methoxy group at the 21st position and deuterium atoms replacing hydrogen atoms, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Methoxy Triamcinolone acetonide-d3 involves multiple steps, starting from the parent compound, Triamcinolone acetonide. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methoxylation: Substitution of hydroxyl groups with methoxy groups at the 21st position.
Deuteration: Replacement of hydrogen atoms with deuterium atoms to obtain the deuterated form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions.
Chemical Reactions Analysis
Types of Reactions: 21-Methoxy Triamcinolone acetonide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its hydroxyl form.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted methoxy compounds .
Scientific Research Applications
21-Methoxy Triamcinolone acetonide-d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Employed in research related to inflammation and immune response.
Medical Research: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of 21-Methoxy Triamcinolone acetonide-d3 involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune response .
Comparison with Similar Compounds
Triamcinolone acetonide: The parent compound with similar anti-inflammatory properties.
21-Methoxy Triamcinolone acetonide: The non-deuterated form of the compound.
Triamcinolone hexacetonide: Another glucocorticoid with a different acetonide group.
Uniqueness: 21-Methoxy Triamcinolone acetonide-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide stability and allow for precise tracking of the compound in biological systems, making it a valuable tool in drug development and research .
Biological Activity
21-Methoxy Triamcinolone Acetonide-d3 is a deuterium-labeled derivative of triamcinolone acetonide, a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. This compound has garnered attention in pharmacological research due to its potential applications in various therapeutic areas, including ocular diseases and inflammatory conditions. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and relevant case studies.
Pharmacokinetics
Pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Table 1: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Plasma Half-life (IV) | ~52 min (rats) |
Plasma Half-life (oral) | ~165 min (humans) |
Maximum Concentration Time | ~2 hours (oral) |
Excretion in Urine | ~37% (within 24 hours) |
Excretion in Faeces | ~51% (within 72 hours) |
Studies indicate that following intravenous administration, the compound is primarily distributed to the liver, muscle, intestine, skin, and kidney. For instance, after administration to rats, significant amounts were found in these tissues within a short timeframe .
The biological activity of this compound is largely attributed to its interaction with glucocorticoid receptors. The compound exhibits anti-inflammatory effects through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : It reduces the expression of cytokines such as IL-6 and TNF-α.
- Induction of Apoptosis in Immune Cells : The compound promotes apoptosis in activated T-cells and macrophages.
- Oxidative Stress Modulation : Studies show that it induces oxidative stress in certain cell types, leading to cytotoxic effects independent of glucocorticoid receptor activation .
Biological Activity and Therapeutic Applications
Research has demonstrated various therapeutic applications for this compound.
Case Study: Ocular Inflammation
A study investigated the efficacy of triamcinolone acetonide formulations in treating experimental autoimmune uveitis (EAU). The results indicated that formulations containing triamcinolone acetonide significantly reduced inflammation compared to control groups. Notably, the sustained release formulations exhibited superior therapeutic efficacy over traditional methods .
Table 2: Efficacy in Ocular Inflammation Models
Treatment Type | Clinical Inflammation Score Reduction (%) |
---|---|
TA-NC (Nanocrystals) | 50% |
Standard TA | 30% |
Control | No significant reduction |
Safety and Toxicology
While this compound shows promise in therapeutic applications, safety profiles remain crucial. Studies have indicated potential cytotoxic effects on retinal cells at higher concentrations. For example, exposure to concentrations ranging from 100 to 800 μg/mL resulted in significant cell death due to oxidative stress .
Properties
Molecular Formula |
C25H33FO7 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-[2-hydroxy-2-(trideuteriomethoxy)acetyl]-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H33FO7/c1-21(2)32-18-11-16-15-7-6-13-10-14(27)8-9-22(13,3)24(15,26)17(28)12-23(16,4)25(18,33-21)19(29)20(30)31-5/h8-10,15-18,20,28,30H,6-7,11-12H2,1-5H3/t15-,16-,17-,18+,20?,22-,23-,24-,25-/m0/s1/i5D3 |
InChI Key |
PWLCESSADNLVMG-MRLQJPKJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C)O |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)OC)C)O)F)C)C |
Origin of Product |
United States |
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